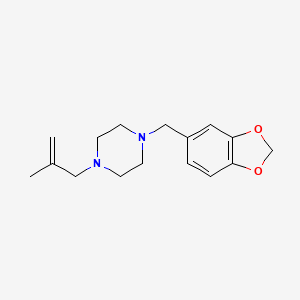

Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)-

CAS No.: 55436-36-7

Cat. No.: VC18690461

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55436-36-7 |

|---|---|

| Molecular Formula | C16H22N2O2 |

| Molecular Weight | 274.36 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylprop-2-enyl)piperazine |

| Standard InChI | InChI=1S/C16H22N2O2/c1-13(2)10-17-5-7-18(8-6-17)11-14-3-4-15-16(9-14)20-12-19-15/h3-4,9H,1,5-8,10-12H2,2H3 |

| Standard InChI Key | VZSOCBMIIPXAMY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substituent Analysis

The piperazine ring in this compound serves as a bicyclic amine scaffold, with two nitrogen atoms at positions 1 and 4. The 2-methylallyl group (C₄H₇) introduces an unsaturated hydrocarbon chain, while the 3,4-methylenedioxybenzyl group (C₈H₇O₂) adds a benzodioxole-containing aromatic system. These substituents influence the molecule’s polarity, solubility, and interactions with biological targets.

The methylenedioxy group, commonly found in psychoactive compounds like 3,4-methylenedioxymethamphetamine (MDMA), enhances binding affinity to serotonin and dopamine transporters . The 2-methylallyl group may alter metabolic stability compared to simpler alkyl or aryl substituents, as seen in related piperazines .

Physicochemical Characteristics

-

Molecular Formula: C₁₅H₂₀N₂O₂

-

Molar Mass: 268.34 g/mol

-

Solubility: Likely lipophilic due to the benzodioxole and allyl groups, with limited water solubility. Analogous compounds like benzylpiperazine (BZP) exhibit similar profiles, requiring organic solvents for extraction .

-

Stability: The methylenedioxybenzyl group may confer susceptibility to oxidative degradation, a trait observed in MDMA and related entactogens .

Synthetic Methodologies

General Piperazine Synthesis

Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, BZP is produced by reacting piperazine with benzyl chloride under controlled conditions . Adapting this approach, the synthesis of 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine likely involves:

-

Stepwise Alkylation:

-

Piperazine is treated with 2-methylallyl chloride to form 1-(2-methylallyl)piperazine.

-

Subsequent reaction with 3,4-methylenedioxybenzyl chloride introduces the second substituent.

-

-

Microwave-Assisted Synthesis:

Modern methods utilize microwave irradiation to enhance reaction efficiency and reduce byproducts like 1,4-disubstituted piperazines .

Purification Challenges

Separation of mono- and di-substituted piperazines remains a key hurdle. Techniques such as fractional crystallization or chromatography are employed, leveraging differences in solubility (e.g., preferential dissolution of hydrochlorides in methanol) .

Biological Activities and Pharmacodynamics

Neurotransmitter Interactions

Piperazines modulate monoaminergic systems via transporter inhibition or receptor agonism. The methylenedioxybenzyl group in this compound suggests affinity for serotonin (5-HT) receptors, akin to TFMPP (m-trifluoromethylphenylpiperazine) .

-

Serotonin Reuptake Inhibition: Methylenedioxy-substituted piperazines like MDBZP inhibit 5-HT transporters, inducing stimulant and entactogenic effects .

-

Dopamine Release: Allyl substituents may enhance dopamine release, as observed in BZP analogs .

Comparative Pharmacokinetics

-

Metabolism: Hepatic enzymes (e.g., CYP450) likely oxidize the allyl and methylenedioxy groups, producing hydroxylated or demethylenated metabolites .

-

Half-Life: Structural analogs exhibit half-lives of 4–8 hours, suggesting similar duration of action for this compound .

Applications and Regulatory Status

Illicit Use Considerations

The structural similarity to BZP and TFMPP raises concerns about recreational misuse. These compounds are often marketed as "legal highs" but are banned in numerous jurisdictions due to seizures and serotonin syndrome risks .

| Country | Regulatory Status of Piperazine Derivatives |

|---|---|

| New Zealand | BZP and TFMPP classified as Class C drugs |

| United States | Schedule I controlled substances |

| European Union | Subject to blanket bans under NPS laws |

Related Compounds and Structure-Activity Relationships

Analogous Piperazines

| Compound | Substituents | Key Properties |

|---|---|---|

| BZP | Benzyl | Stimulant, dopamine release |

| TFMPP | 3-Trifluoromethylphenyl | Serotonin reuptake inhibition |

| MDBZP | 3,4-Methylenedioxybenzyl | Entactogen, fipexide metabolite |

Impact of Substituent Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume